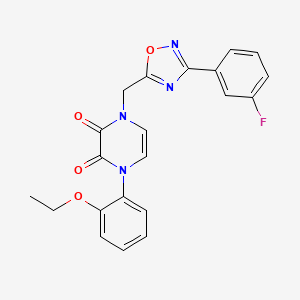![molecular formula C14H18ClN5 B2602641 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 2322220-65-3](/img/structure/B2602641.png)
1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Clotrimazole, which is a well-known antifungal medication used to treat various fungal infections. However, in recent years, researchers have been exploring the potential of this compound in other areas such as cancer research, drug delivery systems, and material science.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine is not fully understood. However, researchers believe that this compound works by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the death of cancer cells and prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine has been found to have several biochemical and physiological effects. In addition to its antifungal and anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been found to enhance the activity of certain enzymes involved in the metabolism of drugs, making it a potential candidate for drug delivery systems.
実験室実験の利点と制限
The advantages of using 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine. One potential direction is to explore its potential as a drug delivery system. Researchers could investigate the use of this compound to enhance the delivery of drugs to specific tissues or organs in the body.
Another potential direction is to study the material properties of 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine. This compound has been found to have high stability and low toxicity, making it a potential candidate for use in materials science.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in cancer research, drug delivery systems, and material science make it an exciting area of research for the future. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine involves the reaction of 1-chloro-2-nitrobenzene with 2-methyl-1,2,4-triazole in the presence of sodium hydride to form 1-(2-nitrophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain the desired compound.
科学的研究の応用
1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine has shown promising results in various scientific research applications. One of the most significant applications is in cancer research, where this compound has been found to inhibit the growth of cancer cells. Studies have shown that Clotrimazole can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-18-14(16-11-17-18)10-19-6-8-20(9-7-19)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRREHYSYACHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

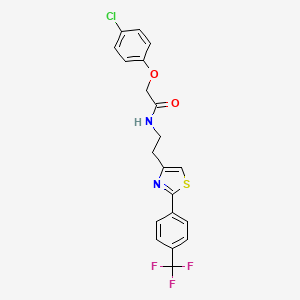
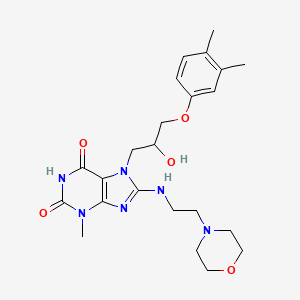
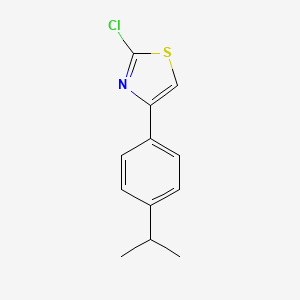
![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)
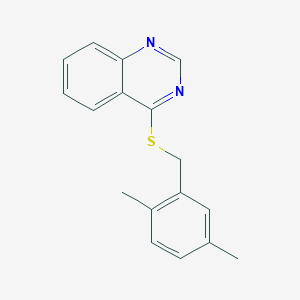
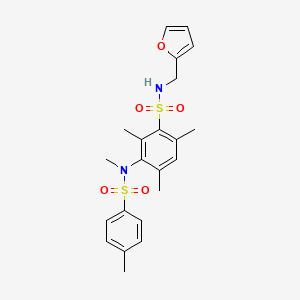

![3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2602572.png)
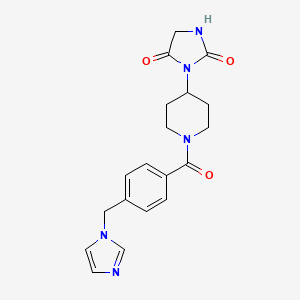
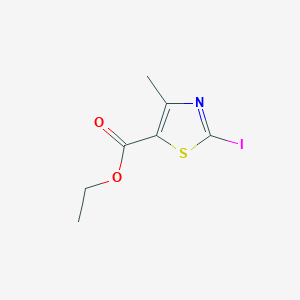
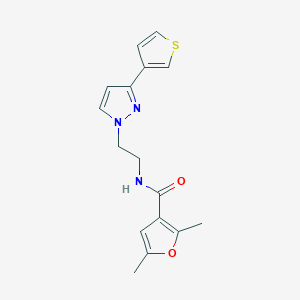
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)
